PKC Inhibitory Potency: RK-286D is ~3,700-Fold Weaker than Staurosporine
RK-286D exhibits an IC50 of approximately 10 μM against protein kinase C, representing a ~3,700-fold reduction in potency compared to the parent compound staurosporine (IC50 = 2.7 nM) [1]. This dramatic attenuation is attributed to the absence of the 4′-methylamino group on the sugar moiety, a modification shared by RK-286C and RK-1409B which also show reduced PKC inhibition, but RK-286D is the weakest among them [2]. The comparison is derived from independently reported IC50 values compiled in authoritative reviews, not from a single head-to-head experiment.
| Evidence Dimension | In vitro PKC inhibition (IC50) |
|---|---|
| Target Compound Data | RK-286D: ~10 μM (10,000 nM) |
| Comparator Or Baseline | Staurosporine: 2.7 nM; RK-286C: 1–3 μM (1,000–3,000 nM); RK-1409 (7-oxostaurosporine): ≈1 nM; K-252a: 18–25 nM; UCN-01: 4.1 nM |
| Quantified Difference | RK-286D is ~3,700-fold less potent than staurosporine (10,000 vs. 2.7 nM), ~3- to 10-fold less potent than RK-286C, and ~10,000-fold less potent than RK-1409. |
| Conditions | In vitro enzymatic PKC assays; specific isoform and assay conditions vary across individual studies compiled in review [1]. |
Why This Matters
For experiments requiring minimal PKC engagement or for identifying PKC-independent effects of indolocarbazoles, RK-286D serves as a low-potency control compound that retains the indolocarbazole scaffold but largely spares PKC at typical working concentrations.
- [1] Rout SP, et al. K-252a – an overview. In: Studies in Natural Products Chemistry (Bioactive Natural Products). Elsevier; 2015. Chapter 8, Table 8.1: RK-286D PKC IC50 = 10 μM; Staurosporine PKC IC50 = 2.7 nM; RK-286C PKC IC50 = 1 μM; RK-1409 PKC IC50 ≈ 1 nM. View Source
- [2] ScienceDirect Topics: K-252a. Lines 110–113: 'Poor protein kinase inhibitory activity shown by 4′-demethylamino derivatives RK-1409B (13), RK-286C (14), RK-286D (15) [35,36]... clearly stated the importance of methylamino group on the glycone part of staurosporine.' View Source
